Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate
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Overview
Description
Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate is a chemical compound with the molecular formula C16H23BF3K2N2O2. It is a boron-containing compound often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate typically involves the following steps:
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Formation of the Piperazine Core: : The initial step involves the synthesis of the piperazine core. This can be achieved by reacting benzylamine with di-tert-butyl dicarbonate (Boc2O) to form N-Boc-benzylamine. This intermediate is then reacted with 2-chloropyridine to form the piperazine ring.
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Introduction of the Boron Moiety: : The piperazine derivative is then subjected to a reaction with potassium trifluoroborate. This step usually requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere to facilitate the formation of the boron-containing compound.
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Purification: : The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Automated Purification Systems: These systems ensure consistent product quality and high yield through efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Palladium(0) or palladium(II) complexes are typically used as catalysts.
Bases: Potassium carbonate or sodium hydroxide are commonly used bases.
Solvents: Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions are typically biaryl compounds or substituted piperazines, which are valuable intermediates in pharmaceutical and material science applications.
Scientific Research Applications
Chemistry
In chemistry, Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate is widely used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a crucial reagent in the development of new synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound is used to synthesize bioactive molecules, including potential drug candidates. Its derivatives have shown promise in the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate exerts its effects involves the formation of a palladium-boron complex during the Suzuki-Miyaura cross-coupling reaction. This complex facilitates the transfer of the boron moiety to the aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-ylboronic acid
- Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-ylboronate
Uniqueness
Compared to similar compounds, Potassium 4-benzyl-1-(tert-butoxycarbonyl)piperazin-2-yltrifluoroborate offers enhanced stability and reactivity. Its trifluoroborate group provides greater resistance to hydrolysis and oxidation, making it more suitable for a wider range of reaction conditions. This compound’s unique properties make it a valuable tool in both academic research and industrial applications.
Properties
IUPAC Name |
potassium;[4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BF3N2O2.K/c1-16(2,3)24-15(23)22-10-9-21(12-14(22)17(18,19)20)11-13-7-5-4-6-8-13;/h4-8,14H,9-12H2,1-3H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXBTOPVWVDFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BF3KN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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